![molecular formula C9H17NO B13980610 2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)
2-Methyl-8-oxa-2-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-oxa-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of commercially available reagents and can be performed in a laboratory setting.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of biologically active compounds, including potential drugs for treating various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of spirocyclic compounds.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the methyl group at the 2-position.
1-Oxa-9-azaspiro[5.5]undecane: A larger spirocyclic compound with different biological activities.
2-Oxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
Uniqueness
2-Methyl-8-oxa-2-azaspiro[4.5]decane is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
2-methyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-10-5-2-9(8-10)3-6-11-7-4-9/h2-8H2,1H3 |
Clave InChI |
DVOZFIUSZFYBTR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2(C1)CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
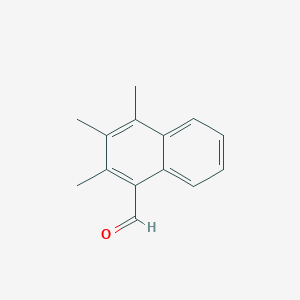
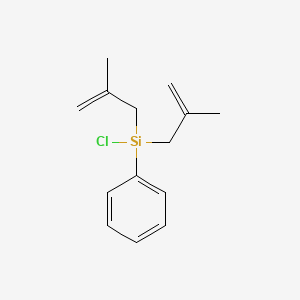
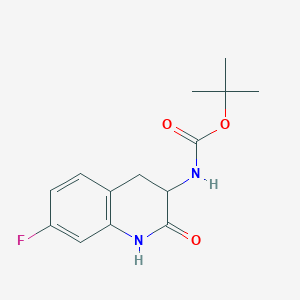

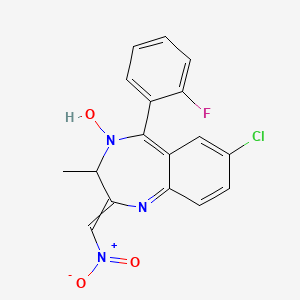
![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)

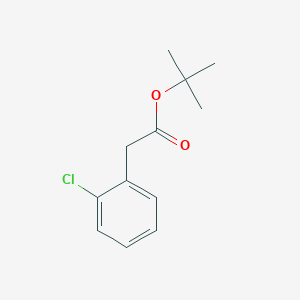
![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)
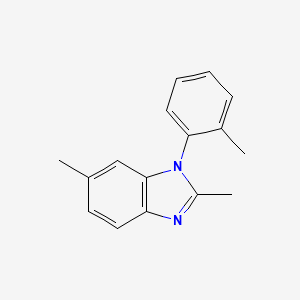
![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)

